7-Nitro-1H-indole-3-carbonitrile

概述

描述

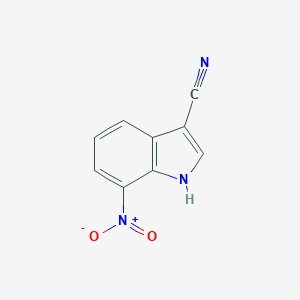

7-Nitro-1H-indole-3-carbonitrile is a nitro-substituted indole derivative with a cyano group at the 3-position.

准备方法

The synthesis of 7-Nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position of the indole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

7-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

7-Nitro-1H-indole-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized for creating complex organic molecules and heterocyclic compounds due to its reactive functional groups. Its unique structure allows for various modifications, making it essential in the development of new chemical entities .

Biological Activities

The compound has been extensively studied for its biological activities, which include:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that related compounds showed IC₅₀ values as low as 6.76 µg/mL against colorectal carcinoma (HCT116) cells, indicating strong potential as chemotherapeutic agents .

- Antimicrobial Activity : The compound has shown promising results in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies suggest that indole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

Due to its biological activities, this compound is explored as a precursor in pharmaceutical development. Its derivatives are being investigated for their potential to target various diseases, including cancer and infectious diseases .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of this compound derivatives revealed their ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle arrest and DNA fragmentation, confirming that these compounds could effectively target cancer cell proliferation mechanisms .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing novel derivatives of indole incorporating the carbonitrile functionality. The synthesized compounds were characterized using spectral analysis techniques, confirming their structures and highlighting their potential as bioactive agents against multiple cancer types .

作用机制

The biological activity of 7-Nitro-1H-indole-3-carbonitrile is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical data for 7-substituted indole-3-carbonitriles derived from experimental studies:

Key Observations :

- Substituent Effects on Melting Points : Halogenated derivatives (Br, I) exhibit higher melting points than alkylated analogs (e.g., 1-methyl), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- C≡N Stretching Frequencies : IR spectra consistently show C≡N absorption between 2218–2229 cm⁻¹, confirming the presence of the nitrile group .

- Purity : All compounds exhibit >95% HPLC purity, reflecting robust synthetic protocols .

生物活性

7-Nitro-1H-indole-3-carbonitrile (CAS Number: 165669-10-3) is a synthetic compound belonging to the indole family, which is characterized by its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₉H₅N₃O₂

- Molecular Weight : 187.15 g/mol

- Structure : The compound features a nitro group at the 7th position and a carbonitrile group at the 3rd position of the indole ring.

This compound exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : Indole derivatives are known to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells .

- Antimicrobial Properties : The compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects : Indole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, which is crucial for oral bioavailability. The compound's stability under physiological conditions enhances its potential for therapeutic use .

Anticancer Activity

A study demonstrated that derivatives of indole, including this compound, exhibited potent antiproliferative effects against various cancer cell lines. For example:

- IC₅₀ Values :

- Colorectal carcinoma (HCT116): IC₅₀ = 6.76 µg/mL

- Lung carcinoma (A549): IC₅₀ = 193.93 µg/mL

These findings suggest that the compound selectively targets cancer cells while sparing normal cells .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity:

- Against Staphylococcus aureus (Gram-positive): MIC = 3.91 µg/mL

- Against Escherichia coli (Gram-negative): MIC = 31.25 µg/mL

The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce a nitro group at the 7-position of 1H-indole-3-carbonitrile, and how do solvent systems affect regioselectivity?

- Nitration of indole derivatives typically involves mixed acid systems (e.g., HNO₃/H₂SO₄) or milder conditions like acetyl nitrate. Solvent polarity and temperature critically influence regioselectivity; polar aprotic solvents (e.g., DMF) may stabilize intermediates, favoring 7-substitution over 5- or 6-position nitration. Precedents from analogous indole-3-carbonitrile syntheses (e.g., methoxy-substituted derivatives) suggest Vilsmeier-Haack formylation followed by nitro group introduction via electrophilic substitution .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-Nitro-1H-indole-3-carbonitrile, and what key spectral markers should be prioritized?

- ¹H NMR : Look for deshielding of the indole H-2 proton due to electron-withdrawing nitro and cyano groups (~δ 8.5–9.0 ppm).

- X-ray crystallography : Bond angles (e.g., C8—N1—C7 ≈ 115.0°) and torsion angles from spiro-indole analogs validate spatial arrangement .

- FT-IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity). Wear nitrile gloves and protective eyewear to prevent dermal/ocular exposure. Store under inert gas (N₂/Ar) at –20°C to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitration yields for indole-3-carbonitrile derivatives during reaction scaling?

- Optimize stoichiometry and mixing efficiency using flow chemistry or microwave-assisted synthesis. Monitor reaction progress via inline UV-Vis spectroscopy to identify intermediate phases. Compare scalability challenges with structurally similar compounds (e.g., 6-nitroindole-3-carbaldehyde) .

Q. What computational tools predict the electronic effects of the nitro group on this compound’s reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing electrophilic regions for Suzuki-Miyaura couplings. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps influenced by nitro withdrawal effects .

Q. How do crystallographic deviations in bond angles (e.g., C8—N1—C7) correlate with molecular stability in analogs of this compound?

- X-ray data from spiro-indole derivatives show bond angle deviations (>5° from idealized geometries) correlate with steric strain. Thermal gravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds, linking structural distortions to thermal stability .

Q. What strategies improve solubility of this compound in polar aprotic solvents for catalytic applications?

- Co-solvent systems (e.g., DMSO/THF) enhance dissolution. Substituent engineering (e.g., introducing sulfonate groups) improves polarity. Sonication or ball milling reduces particle size for homogeneous dispersion .

Q. How can tandem LC-MS detect trace impurities in synthesized this compound batches?

- Use reverse-phase HPLC (C18 column) with ESI-MS in negative ion mode. Monitor for byproducts like de-nitro derivatives (m/z ~158) or hydroxylated analogs. Calibrate against reference standards from indolecarbonitrile libraries .

Q. What mechanistic insights explain competing nitration pathways in indole-3-carbonitrile derivatives, and how can 7-substitution be favored?

- Kinetic vs. thermodynamic control: Lower temperatures (–10°C) favor 7-nitro isomer via directed electrophilic attack. Steric hindrance from bulky substituents at C-4/C-5 positions blocks competing sites .

Q. How does the 7-nitro group alter the electrochemical properties of 1H-indole-3-carbonitrile, and which analytical methods characterize these changes?

- Cyclic voltammetry in acetonitrile reveals redox peaks at ~–1.2 V (nitro reduction) and +0.8 V (indole oxidation). Compare with 4-methoxy analogs to isolate nitro-specific effects .

属性

IUPAC Name |

7-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLWNFFDVCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。